molecular formula C9H18O3 B13606835 3,3-Diethoxy-2,2-dimethylpropanal CAS No. 93282-66-7

3,3-Diethoxy-2,2-dimethylpropanal

Cat. No.: B13606835
CAS No.: 93282-66-7
M. Wt: 174.24 g/mol
InChI Key: PGNQKHXSJOTTAI-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2,2-dimethylpropanal is an organic compound with the molecular formula C9H18O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two ethoxy groups and a dimethylpropanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethoxy-2,2-dimethylpropanal can be synthesized through the acetalization of 2,2-dimethylpropanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetal.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Diethoxy-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-diethoxy-2,2-dimethylpropanal involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The ethoxy groups can also participate in reactions, providing additional pathways for chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,3-Dimethoxy-2,2-dimethylpropanal: Similar backbone but with methoxy groups.

Uniqueness

3,3-Diethoxy-2,2-dimethylpropanal is unique due to its ethoxy groups, which provide different reactivity and properties compared to its methoxy analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.

Properties

CAS No.

93282-66-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3,3-diethoxy-2,2-dimethylpropanal

InChI

InChI=1S/C9H18O3/c1-5-11-8(12-6-2)9(3,4)7-10/h7-8H,5-6H2,1-4H3

InChI Key

PGNQKHXSJOTTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)(C)C=O)OCC

Origin of Product

United States

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